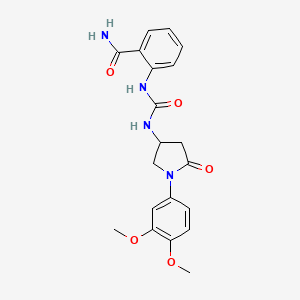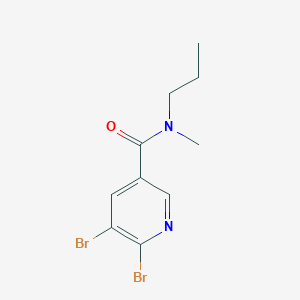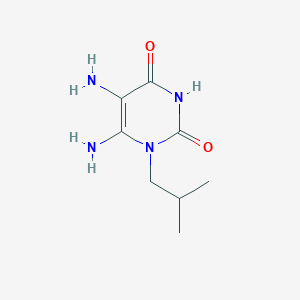![molecular formula C18H12ClN5O3 B2666714 N-(4-acetylphenyl)-7-chloro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040695-97-3](/img/structure/B2666714.png)
N-(4-acetylphenyl)-7-chloro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-acetylphenyl)-7-chloro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” is a compound that belongs to the class of 1,2,4-triazole-containing scaffolds . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like the compound , often involves multistep synthetic routes . For instance, a new series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole-containing scaffolds, such as our compound, is characterized by the presence of two carbon and three nitrogen atoms in a five-membered ring . This structure allows these compounds to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole-containing scaffolds are diverse. For instance, the synthesis of these compounds often involves reactions such as nucleophilic substitution . Moreover, these compounds can intercalate DNA, as evidenced by a compound that potently intercalates DNA at a decreased IC 50 value .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole-containing scaffolds are influenced by their unique structure. These compounds are known for their ability to manifest substituents around a core scaffold in defined three-dimensional representations .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The realm of heterocyclic chemistry has seen significant contributions from compounds related to N-(4-acetylphenyl)-7-chloro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide. These contributions include the synthesis of oxazolo and oxazino quinazolinones, which serve as pivotal intermediates in medicinal chemistry and drug discovery processes. For instance, the reaction of anthranilamide with isocyanates led to the facile synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, a compound demonstrating the versatility of quinazolinone derivatives in synthesizing complex heterocyclic structures (J. Chern et al., 1988).
Antimicrobial and Antifungal Activities
Research has also explored the antimicrobial and antifungal potentials of triazoloquinazoline derivatives. A study on the synthesis of novel 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline-3-carboxamides, highlighted their efficacy against primary pathogens such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. These compounds exhibited moderate to good activities, indicating their promise as antimicrobial agents (N. Pokhodylo et al., 2021).
Analgesic Activity
In addition to antimicrobial applications, some derivatives have been investigated for their analgesic properties. The synthesis of new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety and their evaluation for analgesic activity represent another dimension of research. This exploration underscores the compound's utility in developing new therapeutic agents with potential analgesic effects (H. Saad et al., 2011).
Anticancer Activity
Furthermore, the synthesis of ureas derived from 1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine and their evaluation for anticancer activity showcases the compound's role in cancer research. These studies contribute to the ongoing search for novel anticancer agents, highlighting the compound's potential in developing treatments for various cancer types (B. N. Reddy et al., 2015).
Mecanismo De Acción
Direcciones Futuras
The future research directions for 1,2,4-triazole-containing scaffolds, including “N-(4-acetylphenyl)-7-chloro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide”, are promising. There is a continuous effort to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Furthermore, the development of new antitubercular and anti-HIV agents is a potential future direction .
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-7-chloro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O3/c1-9(25)10-2-5-12(6-3-10)20-18(27)15-16-21-17(26)13-8-11(19)4-7-14(13)24(16)23-22-15/h2-8,23H,1H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVLFEHIWGVFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride](/img/structure/B2666634.png)
![1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2666635.png)


![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2666643.png)





![Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2666651.png)

![Methyl 3-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2666653.png)